1-Aminopiperidin-4-ol hydrochloride

Description

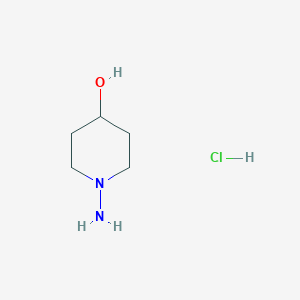

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminopiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDSKKXVXQLYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Aminopiperidin 4 Ol Hydrochloride and Its Analogues

Strategies for the Construction and Functionalization of the Piperidine (B6355638) Nucleus

The piperidine ring, a six-membered nitrogen-containing heterocycle, can be assembled through various synthetic strategies. These methods often begin with the formation of a substituted pyridine (B92270) or the cyclization of an acyclic precursor. chemicalbook.com

Hydrogenation and Reduction Approaches to Saturated Piperidine Rings

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely employed method for the synthesis of the piperidine skeleton. chemicalbook.comscispace.com This approach involves the reduction of the aromatic pyridine ring to its saturated counterpart. A variety of catalysts and reaction conditions have been developed to achieve this transformation, often with the goal of controlling stereoselectivity. chemicalbook.comchemicalbook.com

Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). chemicalbook.com These reactions often necessitate elevated temperatures and pressures to overcome the aromaticity of the pyridine ring. For instance, the hydrogenation of substituted pyridines can be achieved using a PtO₂ catalyst in glacial acetic acid under hydrogen pressures of 50 to 70 bar. chemicalbook.com

Recent advancements have focused on developing milder and more selective hydrogenation conditions. Electrocatalytic hydrogenation, for example, offers an alternative to traditional high-pressure methods. Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be converted to piperidine at ambient temperature and pressure with high yield and current efficiency. Furthermore, rhodium-catalyzed transfer hydrogenation using formic acid can induce a transamination reaction in pyridinium (B92312) salts, allowing for the synthesis of chiral piperidines. chemicalbook.com

The choice of catalyst and conditions can significantly influence the outcome, particularly when other reducible functional groups are present on the pyridine ring. For example, the hydrogenation of pyridinecarbonitriles can be selectively directed towards the reduction of either the nitrile group or the pyridine ring by tuning the reaction conditions and the catalyst used. nih.gov

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| PtO₂ | High pressure H₂, acetic acid | Effective for a range of substituted pyridines | Harsh conditions |

| Pd/C | High pressure H₂ | Widely used, commercially available | Can lead to over-reduction |

| Rh/C | High pressure H₂ | Effective for various heterocycles | Expensive |

Alkene Cyclization and Oxidative Amination Routes for Piperidine Formation

Intramolecular cyclization of functionalized alkenes provides a powerful method for constructing the piperidine ring. These reactions often involve the formation of a carbon-nitrogen bond through various activation strategies. chemicalbook.com

One such strategy is oxidative amination, where a nitrogen nucleophile attacks an activated alkene. For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. chemicalbook.com Palladium catalysis, in conjunction with specifically designed ligands, has also been employed for the enantioselective oxidative cyclization of N-alkenylsulfonamides to yield chiral piperidines. beilstein-journals.org

Another approach involves the cyclization of homoallylic amines. For example, treatment of N-tosyl homoallylamines with carbonyl compounds in the presence of a Lewis acid like aluminum chloride can induce an aza-Prins cyclization to afford trans-2-substituted-4-halopiperidines with good diastereoselectivity.

Radical-Mediated Aminocyclization Techniques

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. chemicalbook.comgoogle.com These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to an unsaturated system. chemicalbook.com

For example, the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds can produce polysubstituted piperidines. chemicalbook.com Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes is another effective method, though it can sometimes be accompanied by the formation of linear alkene byproducts. chemicalbook.com

More recent developments have focused on achieving higher levels of stereocontrol. The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tris(trimethylsilyl)silane (B43935) as the reducing agent can lead to 2,4-disubstituted piperidines with high diastereoselectivity. google.com

Stereocontrolled Installation of the Amino and Hydroxyl Groups

With the piperidine core constructed, the next critical phase is the stereocontrolled introduction of the amino and hydroxyl functionalities at the C-1 and C-4 positions, respectively, to yield 1-aminopiperidin-4-ol (B1590560).

Reductive Amination Strategies at the C-4 Position of Piperidone Precursors

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. youtube.commasterorganicchemistry.com In the context of synthesizing 1-aminopiperidin-4-ol, a key intermediate would be a 4-piperidone (B1582916) derivative. The carbonyl group at the C-4 position serves as a handle for the introduction of the amino group.

A plausible synthetic route involves the reductive amination of a protected 1-amino-4-piperidone. The reaction of a ketone with an amine, in this case, a hydrazine (B178648) derivative to form the 1-amino functionality, generates an intermediate imine or hydrazone, which is then reduced in situ to the corresponding amine or hydrazine. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as it must selectively reduce the imine in the presence of the ketone starting material. masterorganicchemistry.com

For the synthesis of the precursor, 1-aminopiperidine (B145804) can be synthesized from piperidine by reaction with hydroxylamine-O-sulfonic acid. This can then be oxidized to 1-amino-4-piperidone. Alternatively, a protected hydrazine can be used in a reductive amination reaction with a 4-piperidone derivative, followed by deprotection.

Table 2: Reductive Amination of 4-Piperidone Derivatives

| Amine Source | Reducing Agent | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Sodium cyanoborohydride | Methanol | Good | mdpi.com |

| Benzylamine | Sodium triacetoxyborohydride | Dichloromethane (B109758) | High |

The subsequent reduction of the 4-keto group to a 4-hydroxyl group can be achieved using various reducing agents, such as sodium borohydride, to afford the desired 1-aminopiperidin-4-ol.

Epoxide Ring-Opening Reactions for Regio- and Stereospecific Aminohydroxylation

An alternative and often highly stereospecific approach to introducing the amino and hydroxyl groups is through the ring-opening of a piperidine-derived epoxide. This strategy allows for the simultaneous and controlled installation of both functionalities.

A potential synthetic pathway could involve the epoxidation of a suitable piperidine precursor, such as 1-protected-1,2,3,6-tetrahydropyridine, to form a 1-protected-3,4-epoxypiperidine. The subsequent ring-opening of this epoxide with an amino nucleophile, such as ammonia (B1221849) or a protected amine, would lead to the formation of a trans-4-amino-3-hydroxypiperidine derivative. The regioselectivity of the epoxide opening is a critical factor, with the nucleophile typically attacking the less sterically hindered carbon atom.

The use of aqueous ammonia, sometimes in the presence of a co-solvent like isopropanol (B130326) or 1,4-dioxane, has been shown to effectively open arylglycidyl ethers and arylglycidols with high regioselectivity. This method provides a straightforward route to 1,2-amino alcohols. After the aminohydroxylation, the protecting group on the piperidine nitrogen would be removed and the 1-amino group installed, for instance, via reaction with hydroxylamine-O-sulfonic acid.

Table 3: Common Compound Names

| Compound Name |

|---|

| 1-Aminopiperidin-4-ol hydrochloride |

| 1-Aminopiperidine |

| 4-Hydroxypiperidine (B117109) |

| Pyridine |

| Piperidine |

| Platinum oxide |

| Palladium on carbon |

| Rhodium on carbon |

| 1-Amino-4-piperidone |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Tris(trimethylsilyl)silane |

| 1-Protected-1,2,3,6-tetrahydropyridine |

| 1-Protected-3,4-epoxypiperidine |

| Ammonia |

Controlled Oxidation of Aminopiperidine Derivatives

While direct oxidation of the piperidine ring to introduce a hydroxyl group at the 4-position of a 1-aminopiperidine is a challenging transformation, controlled oxidation of suitably protected aminopiperidine derivatives represents a viable, albeit less direct, approach. The primary challenge lies in achieving regioselectivity and avoiding over-oxidation or side reactions involving the amino group.

A common strategy involves the oxidation of an N-protected piperidine precursor. For instance, an N-benzyl or N-Boc protected piperidine can be subjected to oxidation conditions to introduce the hydroxyl functionality. Subsequent deprotection would then yield the desired aminopiperidinol. However, the direct oxidation of a pre-existing aminopiperidine to an aminopiperidinol is not a commonly reported or straightforward synthetic route.

More typically, the hydroxyl group is introduced at an earlier stage of the synthesis, often starting from a piperidone precursor. For example, N-benzyl-4-piperidone can be reduced to the corresponding alcohol, N-benzyl-4-hydroxypiperidine. The N-amino group can then be introduced in a subsequent step, often following the removal of the N-benzyl protecting group. This multi-step approach allows for greater control over the final structure and avoids the challenges associated with the direct oxidation of the aminopiperidine core.

N-Substitution and Derivatization at the Piperidine Nitrogen Atom (N-1)

The functionalization of the N-1 position of the piperidine ring is a crucial step in the synthesis of a wide array of derivatives with diverse biological activities. Various methods have been developed for the alkylation, acylation, and sulfonylation of the piperidine nitrogen, as well as for the formation of hydrochloride salts to aid in purification and handling.

The introduction of alkyl groups at the N-1 position of piperidine derivatives can be achieved through several methods, including direct alkylation and reductive amination.

Direct Alkylation: This approach involves the reaction of a secondary amine, such as 4-BOC-aminopiperidine, with an alkyl halide in the presence of a base. For instance, the reaction with cyclopropylmethyl bromide using potassium carbonate as the base in dimethylformamide (DMF) has been reported, although yields can be modest due to steric hindrance.

Reductive Amination: A more efficient method for N-alkylation is reductive amination. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent. For example, the reaction of 4-BOC-aminopiperidine with cyclopropanecarbaldehyde and sodium triacetoxyborohydride (STAB) as the reducing agent can provide the N-cyclopropylmethyl derivative in significantly higher yields compared to direct alkylation. sciencemadness.org However, this method can sometimes lead to epimerization at adjacent stereocenters. Catalytic strategies for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a highly selective and atom-economical alternative. nih.gov

The choice of alkylating agent and reaction conditions is critical in determining the outcome of the N-1 functionalization. The table below summarizes some examples of N-alkylation reactions on piperidine derivatives.

| Precursor | Alkylating Agent | Reagents and Conditions | Product | Yield | Reference |

| 4-BOC-aminopiperidine | Cyclopropylmethyl bromide | K₂CO₃, DMF | N-Cyclopropylmethyl-4-BOC-aminopiperidine | <30% | |

| 4-BOC-aminopiperidine | Cyclopropanecarbaldehyde | NaBH₃CN | N-Cyclopropylmethyl-4-BOC-aminopiperidine | 65% | |

| 4-Piperidone | Phenylacetaldehyde | NaBH(OAc)₃, 1,2-dichloroethane | N-(2-Phenylethyl)-4-piperidone | High | sciencemadness.org |

Acylation and sulfonylation of the piperidine nitrogen are important transformations for the synthesis of amides and sulfonamides, respectively. These functional groups can significantly influence the pharmacological properties of the resulting compounds.

Acylation: The N-acylation of piperidine derivatives is typically achieved by reacting the secondary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. For example, 4-BOC-aminopiperidine can be acylated with cyclopropanecarbonyl chloride using triethylamine (B128534) as a base in dichloromethane to afford the corresponding N-acyl derivative in high yield. A variety of coupling reagents, including phosphonium (B103445) and uronium salts, have been developed to facilitate N-acylation, particularly in the context of peptide synthesis. arkat-usa.orgresearchgate.net

Sulfonylation: Similarly, N-sulfonylation is accomplished by reacting the piperidine nitrogen with a sulfonyl chloride in the presence of a base. This reaction provides access to a wide range of sulfonamides, which are known to exhibit diverse biological activities. researchgate.net Amine-free sulfonylation methods have also been developed, offering a milder alternative for base-sensitive substrates. organic-chemistry.org One-pot procedures for the sulfonylation and subsequent acylation of primary arylamines have been reported, providing an efficient route to N-acylsulfonamides. researchgate.net

The following table provides examples of acylation and sulfonylation reactions at the N-1 position.

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 4-BOC-aminopiperidine | Cyclopropanecarbonyl chloride | Triethylamine, Dichloromethane | N-(cyclopropanecarbonyl)-4-BOC-aminopiperidine | 85-90% | |

| Primary Arylamines | Arylsulfonyl chloride, Benzoyl chloride | NaHCO₃, Solvent-free | N-Benzoyl-N-arylsulfonamides | 72-96% | researchgate.net |

The formation of hydrochloride salts is a common and crucial step in the isolation, purification, and handling of amine-containing compounds like 1-aminopiperidin-4-ol. google.com The basic nitrogen atom of the piperidine ring readily reacts with hydrochloric acid to form a stable, crystalline salt.

The primary advantages of converting the free base to its hydrochloride salt include:

Improved Stability: Hydrochloride salts are generally more stable and less prone to degradation than the corresponding free bases.

Enhanced Water Solubility: The salt form often exhibits significantly higher water solubility, which can be advantageous for certain applications and purification techniques. nih.gov

Ease of Handling: The crystalline nature of many hydrochloride salts makes them easier to handle, weigh, and store compared to oils or amorphous solids.

Purification: Crystallization is a powerful technique for purifying organic compounds. The formation of the hydrochloride salt can facilitate the removal of non-basic impurities. researchgate.net Recrystallization from suitable solvents, such as ethanol, 2-propanol, or mixtures with diethyl ether, is a common method for purifying hydrochloride salts. researchgate.net In some cases, washing the salt with a non-polar solvent like diethyl ether can effectively remove impurities. researchgate.net

The process of forming the hydrochloride salt typically involves treating a solution of the free base in an organic solvent (e.g., diethyl ether, dichloromethane) with a solution of hydrogen chloride in an appropriate solvent (e.g., ether, ethanol). nih.gov The resulting precipitate can then be collected by filtration. For instance, a hydrochloride salt can be obtained after N-Boc deprotection using acetyl chloride and ethanol. researchgate.net

Stereoselective Synthesis and Chiral Control in Aminopiperidinols

The synthesis of enantiomerically pure aminopiperidinols is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. researchgate.net Various strategies have been developed to achieve stereocontrol in the synthesis of these valuable building blocks.

The preparation of optically pure aminopiperidinols can be accomplished through several enantioselective methods, including the use of chiral auxiliaries, chiral catalysts, and chiral resolution.

Chiral Pool Approach: This strategy utilizes readily available chiral starting materials to introduce stereocenters into the target molecule. For example, the synthesis of enantiopure trans-4-aminopiperidin-3-ols has been achieved starting from an enantiomerically pure 3,4-epoxypiperidine derivative. researchgate.net The stereospecific ring-opening of the epoxide with various amines proceeds with high stereocontrol.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis. For instance, enantioselective fluorination of a piperidinone precursor has been used to generate a chiral fluorinated piperidinol, which is a valuable building block in medicinal chemistry. nih.gov Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has also been developed for the enantioselective synthesis of chiral 2,3-disubstituted piperidines. nih.gov

Chiral Resolution: In some cases, a racemic mixture of aminopiperidinols can be separated into its individual enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomerically pure free base.

The choice of method depends on the specific target molecule and the availability of starting materials and catalysts. The development of new and efficient enantioselective methods for the synthesis of aminopiperidinols remains an active area of research.

Diastereoselective Control in the Synthesis of Multi-Substituted Piperidinols

The precise spatial arrangement of substituents on the piperidine ring is paramount for biological activity. Achieving diastereoselective control in the synthesis of multi-substituted piperidinols is a significant challenge that has been addressed through various elegant methodologies.

One powerful strategy involves the nitro-Mannich reaction . This reaction has been effectively used to construct functionalized piperidines with three contiguous stereocenters. For instance, the reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine yields β-nitro-amines with diastereomeric ratios ranging from 70:30 to greater than 95:5 in favor of the syn,anti-diastereoisomers. Subsequent reductive cyclization of these intermediates affords stereochemically pure piperidines. ucl.ac.ukresearchgate.net A notable application is the diastereoselective and chromatography-free synthesis of 2-phenyl-6-alkyl-3-aminopiperidines. nih.gov In this approach, the relative stereochemistry between the C-2 and C-3 positions is controlled by either kinetic protonation of a nitronate or thermodynamic equilibration of the nitro group. nih.gov Furthermore, a versatile nitro-Mannich/lactamisation cascade enables the direct synthesis of heavily decorated 5-nitropiperidin-2-ones, which can be further manipulated to produce substituted piperidines. nih.govbeilstein-journals.org

The aza-Prins cyclization presents another effective method for generating 2,4,6-trisubstituted piperidines with stereoselective control. usm.educore.ac.uk This approach can be initiated by the condensation of a nonenolizable aldehyde with (R)-2-methylpropane-2-sulfinamide to form an Ellman N-sulfinyl imine. Stereoselective allylation followed by a series of transformations, including acylation and reduction, leads to an N-acyl aminal. The final ring closure is triggered by acidic activation, proceeding through a kinetically favorable chair-like transition state to yield the trisubstituted piperidine with high diastereoselectivity. usm.edu

Diversity-Oriented Synthesis (DOS) strategies have also been developed to access a wide range of stereoisomers of 2,4,6-trisubstituted piperidines. One such approach utilizes Type II Anion Relay Chemistry (ARC), which allows for modular and stereocontrolled access to all possible stereoisomers of the target piperidine scaffold. nih.gov

The stereoselective synthesis of 2,4,5-trisubstituted piperidines can be achieved through the Prins or carbonyl ene cyclization of specific aldehydes. The choice of catalyst plays a crucial role in determining the diastereomeric outcome. For example, cyclization catalyzed by hydrochloric acid at low temperatures favors the formation of the 4,5-cis product with diastereomeric ratios up to 94:6. nih.gov In contrast, using MeAlCl₂ as the catalyst at higher temperatures leads to the preferential formation of the 4,5-trans diastereomer with ratios up to 99:1. nih.gov

Table 1: Diastereoselective Synthesis of Multi-Substituted Piperidines

| Method | Key Features | Substituent Pattern | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Nitro-Mannich Reaction | Reductive cyclization of β-nitro-amines | 2,3,4-Trisubstituted | 70:30 to >95:5 | ucl.ac.ukresearchgate.net |

| Nitro-Mannich/Lactamisation | Cascade reaction to form 5-nitropiperidin-2-ones | Multi-substituted | High diastereoselectivity | nih.govbeilstein-journals.org |

| Aza-Prins Cyclization | Use of chiral auxiliary and kinetically controlled ring closure | 2,4,6-Trisubstituted | High stereoselective control | usm.educore.ac.uk |

| Prins/Carbonyl Ene Cyclization | Catalyst-dependent diastereoselectivity | 2,4,5-Trisubstituted | Up to 99:1 | nih.gov |

| Lewis Acid-Catalysed Ene Cyclisation | Facile cyclization of 4-aza-1,7-dienes | 3,4-Disubstituted | >200:1 | nih.gov |

Novel and Sustainable Synthetic Approaches

The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. The following subsections highlight key advancements in the sustainable synthesis of aminopiperidines.

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recycling, making it a cornerstone of sustainable chemical production. The hydrogenation of pyridine derivatives to piperidines is a key transformation that has been extensively studied using various heterogeneous catalysts.

Ruthenium-based catalysts have shown great promise in the diastereoselective hydrogenation of multi-substituted pyridines. A novel heterogeneous ruthenium catalyst supported on titanium dioxide allows for the cis-hydrogenation of pyridines to piperidines in high yields (typically >80%) under mild conditions. bohrium.comrsc.orgrsc.org This robust catalyst can be reused multiple times without a significant loss of activity. bohrium.com The hydrogenation is performed in an aqueous medium, further enhancing the sustainability of the process. bohrium.comrsc.org

Cobalt-based catalysts , particularly those based on titanium nanoparticles and melamine, have been developed for the acid-free hydrogenation of substituted pyridines in water, demonstrating good yields and selectivity. nih.gov This method has been optimized for the synthesis of piperidine-based biologically active substances. nih.gov

Nickel-based catalysts , such as nickel silicide, represent a newer class of heterogeneous catalysts for efficient pyridine hydrogenation. nih.gov The use of an acidic support like alumina (B75360) can enhance the activity of nickel catalysts by creating an electron-deficient metal surface that favors the adsorption of both hydrogen and pyridine. researchgate.net

Table 2: Heterogeneous Catalysts for Piperidine Synthesis from Pyridines

| Catalyst System | Key Features | Substrate Scope | Typical Yield | Reference |

|---|---|---|---|---|

| Ruthenium on TiO₂ | Diastereoselective cis-hydrogenation, reusable, mild conditions | Multi-substituted pyridines | >80% | bohrium.comrsc.orgrsc.org |

| Cobalt on Titanium Nanoparticles | Acid-free hydrogenation in water | Substituted pyridines | Good yields and selectivity | nih.gov |

| Nickel Silicide | Efficient pyridine hydrogenation | Pyridine derivatives | High efficiency | nih.gov |

| Rhodium on Carbon | Electrocatalytic hydrogenation at ambient conditions | Pyridine and other N-aromatics | 98% yield of piperidine | nih.gov |

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of pharmaceuticals and fine chemicals. nih.gov Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely. nih.gov

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.orgnih.govacs.org This method provides various functionalized piperidines in excellent yields (>80%) and high diastereoselectivities (>90:10 d.r.) within minutes. acs.orgnih.govacs.org The process is readily scalable, demonstrating its utility for the efficient synthesis of drug precursors. acs.orgnih.govacs.org

The integration of computational fluid dynamics (CFD) can be a valuable tool in designing and optimizing continuous flow processes, reducing the need for extensive experimentation.

Automated synthesis platforms have revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large libraries of compounds. beilstein-journals.orgresearchgate.netnih.gov These platforms integrate robotic liquid and solid handling with reaction modules that can perform a wide range of chemical transformations in a parallel or sequential manner. imperial.ac.uk

For the synthesis of diverse piperidine analogues, automated platforms can be employed to perform reactions such as Suzuki-Miyaura cross-couplings and N-functionalizations on a small scale for library generation. acs.org These platforms often incorporate online analysis and purification, significantly accelerating the design-make-test-analyze cycle in medicinal chemistry. beilstein-journals.org For instance, a slug-based automated electrochemical flow platform has been successfully used for the C-N cross-coupling of various amines to generate a library of compounds. nih.gov Such systems can be programmed to perform Design of Experiments (DoE) for rapid reaction optimization. nih.gov

Table 3: Comparison of Synthetic Production Methodologies

| Methodology | Advantages | Typical Applications | Reference |

|---|

| Heterogeneous Catalysis | - Catalyst reusability

Advanced Spectroscopic and Structural Elucidation of 1 Aminopiperidin 4 Ol Hydrochloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the intricate structural and stereochemical details of organic molecules in solution. For derivatives of 1-aminopiperidin-4-ol (B1590560) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

In a hypothetical ¹H NMR spectrum of a 1-aminopiperidin-4-ol derivative, the protons of the piperidine (B6355638) ring would typically appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton attached to the hydroxyl-bearing carbon (C4-H) would likely resonate further downfield, and its coupling to adjacent protons would provide critical information about its stereochemical orientation (axial or equatorial). The protons on the carbons adjacent to the nitrogen atoms would also exhibit distinct chemical shifts. The presence of the hydrochloride salt would influence the chemical shifts of protons near the nitrogen atoms due to protonation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a 1-Aminopiperidin-4-ol Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2/H6 (axial) | ~2.8 (m) | ~52 | H2ax to C4, C6 |

| H2/H6 (equatorial) | ~3.2 (m) | ~52 | H2eq to C3, C5 |

| H3/H5 (axial) | ~1.7 (m) | ~35 | H3ax to C5 |

| H3/H5 (equatorial) | ~2.0 (m) | ~35 | H3eq to C2, C4 |

| H4 (axial/equatorial) | ~3.8 (m) | ~68 | H4 to C2, C6 |

| NH₂ | variable | - | - |

| OH | variable | - | - |

Note: This table presents hypothetical data for illustrative purposes. Actual values would vary based on the specific derivative and experimental conditions.

X-ray Crystallography for Definitive Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a derivative of 1-aminopiperidin-4-ol hydrochloride that forms suitable single crystals, this technique would definitively establish the stereochemistry at C4 and the conformation of the piperidine ring in the solid state.

The analysis would reveal whether the hydroxyl group and the amino group substituent adopt axial or equatorial positions on the chair-conformed piperidine ring. Furthermore, the crystal packing would be elucidated, showing intermolecular interactions such as hydrogen bonding involving the hydroxyl group, the amino group, and the chloride anion. These interactions are crucial for understanding the solid-state properties of the compound. For instance, a study on 4-(4-Chlorophenyl)piperidin-4-ol demonstrated how the piperidine ring adopts a chair conformation with the hydroxyl group in an axial position and the phenyl group in an equatorial position. Similar detailed analysis would be expected for this compound derivatives.

Table 2: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 105.2 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| R-factor | 0.045 |

Note: This table provides example crystallographic parameters to illustrate the type of data obtained from an X-ray diffraction study.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound derivatives, HRMS would provide the exact mass of the protonated molecule [M+H]⁺ with a high degree of accuracy (typically to four or five decimal places).

The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would offer valuable structural information. Common fragmentation pathways for piperidine derivatives often involve the cleavage of bonds alpha to the nitrogen atom, as well as the loss of small neutral molecules such as water from the hydroxyl group. Analysis of these fragments helps to piece together the connectivity of the molecule, corroborating the structure determined by NMR.

Table 3: Predicted HRMS Data for 1-Aminopiperidin-4-ol

| Ion | Calculated m/z |

| [C₅H₁₂N₂O + H]⁺ | 117.1022 |

| [C₅H₁₂N₂O + Na]⁺ | 139.0842 |

Note: These are theoretical exact masses for the parent compound. Derivatives would have different masses.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amino group would typically appear as one or two sharp to medium bands in the same region (3300-3500 cm⁻¹). The presence of the hydrochloride salt would result in broad absorption bands for the N⁺-H stretching in the 2400-3000 cm⁻¹ region. C-H stretching vibrations of the piperidine ring would be observed just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹), providing further confirmation of the compound's structure.

Table 4: Characteristic IR Absorption Frequencies for 1-Aminopiperidin-4-ol Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching (amine) | 3300-3500 (sharp/medium) |

| N⁺-H | Stretching (ammonium salt) | 2400-3000 (broad) |

| C-H | Stretching (aliphatic) | 2850-2960 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1050-1150 |

1 Aminopiperidin 4 Ol Hydrochloride As a Versatile Synthetic Building Block and Chemical Scaffold

Utilization in the Construction of Complex Nitrogen Heterocycles

1-Aminopiperidin-4-ol (B1590560) hydrochloride serves as a valuable starting material and intermediate in the synthesis of a variety of complex nitrogen heterocycles, which are core structures in many biologically active compounds. nih.govresearchgate.net Its bifunctional nature, possessing both a reactive amino group and a hydroxyl group on a piperidine (B6355638) scaffold, allows for diverse chemical transformations.

One notable application is in the creation of fused heterocyclic systems. For instance, the aminopiperidine moiety can be elaborated into more complex structures such as aminopiperidine-fused imidazopyridines. A practical asymmetric synthesis for a potent dipeptidyl peptidase IV (DPP-4) inhibitor involves the construction of a functionalized piperidinone skeleton, which ultimately leads to a complex tricyclic imidazopyridine structure. nih.govacs.org In this multi-step synthesis, the core piperidine ring, analogous to that in 1-aminopiperidin-4-ol, is assembled and then cyclized to form the final fused heterocycle. nih.govacs.org The synthesis of such compounds highlights the role of the substituted piperidine framework as a cornerstone for building intricate, multi-ring systems. nih.govacs.org

The development of novel, fully fused heteropolycyclic nitrogen systems is an active area of research, often aimed at discovering new therapeutic agents. connectjournals.com While direct use of 1-aminopiperidin-4-ol hydrochloride in all such syntheses is not always documented, the strategic importance of the aminopiperidine structural motif is evident in the design of new synthetic pathways. nih.gov

The following table summarizes a key example of a complex nitrogen heterocycle synthesized from a related aminopiperidine core.

| Target Heterocycle | Key Synthetic Strategy | Significance | Reference |

| Aminopiperidine-fused imidazopyridine | Three-component cascade coupling, followed by cyclization | Potent DPP-4 inhibitor | nih.govacs.org |

Role in the Synthesis of Spiro Compounds and Polycyclic Frameworks

The structural features of this compound make it an adept building block for the synthesis of spiro compounds and other polycyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional shapes.

The synthesis of various spiro compounds has been achieved through multi-component domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. mdpi.com While not always directly employing this compound, these syntheses often utilize substituted piperidines as key components. For example, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives have been synthesized and evaluated for their biological activities. nih.gov

Furthermore, the aminopiperidine scaffold is integral to the construction of polycyclic frameworks beyond spirocycles. As mentioned previously, the synthesis of an aminopiperidine-fused imidazopyridine for DPP-4 inhibition results in a rigid, tricyclic structure. acs.org This synthesis involves a copper(I)-catalyzed coupling and cyclization to form the final polycyclic system. nih.govacs.org The strategic incorporation of the piperidine ring is crucial for achieving the desired molecular architecture and biological activity.

The table below provides examples of spiro and polycyclic compounds where the piperidine moiety is a central feature.

| Compound Class | Synthetic Approach | Resulting Framework | Reference |

| Spiro-pyrrolopyrimidines | Cyclization of pyrrolopyrimidin-4-ylidene-malononitriles | Spirocyclic | nih.gov |

| Spiro[4H-3,1-benzoxazine-4,4'-piperidines] | Multi-step synthesis | Spirocyclic | nih.gov |

| Aminopiperidine-fused imidazopyridines | Cascade coupling and cyclization | Tricyclic | nih.govacs.org |

Application in the Design and Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. Chiral amines and their derivatives are a cornerstone in the design of such ligands due to their ability to coordinate with metal centers and create a chiral environment for the catalytic reaction.

While direct applications of this compound as a chiral ligand are not extensively documented in readily available literature, its structural motifs are highly relevant. The synthesis of chiral aminophosphine (B1255530) ligands, for example, often starts from easily accessible enantiopure amine building blocks. researchgate.net The piperidine scaffold, particularly with its potential for stereoisomerism and functionalization at the 4-position, represents a valuable platform for developing new chiral ligands.

The general principle involves modifying a chiral scaffold, such as one derived from an aminopiperidinol, to introduce coordinating atoms like phosphorus or nitrogen. These modified molecules can then act as ligands for transition metals (e.g., rhodium, palladium, platinum) to catalyze asymmetric reactions like hydrogenations, hydroformylations, or allylic substitutions. researchgate.netnih.gov The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity in a given transformation. nih.gov

The synthesis of a potent DPP-4 inhibitor through an asymmetric route underscores the importance of controlling stereochemistry, which is often achieved using chiral catalysts. nih.govacs.org The development of such syntheses relies on the availability of effective chiral ligands, a field to which derivatives of aminopiperidinols could contribute.

The following table outlines the general classes of chiral ligands where aminopiperidine-like structures could be incorporated.

| Ligand Class | Coordinating Atoms | Typical Metals | Application in Asymmetric Catalysis | Reference |

| Chiral Aminophosphines | P, N | Rh, Pd, Pt | Hydroformylation, Hydrogenation | researchgate.net |

| P,N-Ligands | P, N | Rh, Pd | Allylic Substitution, Hydrogenation | nih.gov |

| Chiral Diamines | N, N | Ru, Rh | Hydrogenation, Transfer Hydrogenation |

Integration into Chemical Libraries for Academic Research and Screening Purposes

Chemical libraries, which are large collections of diverse small molecules, are essential tools in drug discovery and chemical biology for identifying new lead compounds. This compound and its derivatives are valuable building blocks for the construction of such libraries due to their synthetic tractability and the desirable physicochemical properties of the piperidine scaffold.

A notable example is the synthesis of a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov This effort combined computational library design with high-throughput synthesis and purification technologies, demonstrating the utility of the 4-aminopiperidine (B84694) core in generating a diverse set of molecules for biological evaluation. nih.gov The ability to easily introduce a wide range of substituents at the 1- and 4-positions of the piperidine ring makes this scaffold ideal for library synthesis. nih.gov

The enantioselective synthesis of building blocks like cis-1-Boc-3-fluoropiperidin-4-ol further enriches the chemical space accessible for library creation, providing stereochemically defined scaffolds for medicinal chemistry programs. nih.gov These building blocks are often made commercially available for use in both academic research and industrial screening campaigns. The inclusion of such piperidine derivatives in screening libraries allows for the exploration of their potential as inhibitors of various biological targets.

The table below details the application of aminopiperidine derivatives in the generation of chemical libraries.

| Library Type | Scaffold | Number of Compounds | Purpose | Reference |

| Substituted Piperidines | 1-Aryl-4-aminopiperidine | 120 | Drug discovery screening | nih.gov |

| Piperazino-piperidines | N'-Boc-4-methyl-4-aminopiperidine | N/A (used as key building block) | Synthesis of CCR5 antagonists | nih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Aminopiperidin 4 Ol Hydrochloride

Functional Group Interconversions and Chemoselectivity in Complex Reaction Environments

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another through processes like substitution, oxidation, or reduction. imperial.ac.uk In a molecule such as 1-Aminopiperidin-4-ol (B1590560) hydrochloride, which possesses both an alcohol (-OH) and an amino (-NH2) group, chemoselectivity becomes a critical consideration. fiveable.menih.gov Chemoselectivity refers to the preferential reaction of one functional group over another within the same molecule, which can be controlled by a judicious choice of reagents, catalysts, solvents, and reaction temperature. nih.gov

The secondary hydroxyl group at the C-4 position can undergo several key transformations:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminopiperidin-4-one. This transformation can be achieved using various oxidizing agents. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) or Collins' reagent (CrO3-pyridine complex) are suitable for converting secondary alcohols to ketones without over-oxidation. imperial.ac.uk Stronger agents, such as the Jones reagent (CrO3/H2SO4/acetone), are also effective for this purpose. imperial.ac.ukfiveable.me

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a halide or a sulfonate ester. vanderbilt.edu For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol to the corresponding 4-chloro or 4-bromo derivative. vanderbilt.eduub.edu These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-4 position. ub.edu

The primary amino group at the N-1 position is nucleophilic and basic, allowing for reactions such as:

Acylation: The amino group can react with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often used as a protective strategy for the amino group or to introduce new functionalities.

Alkylation: The N-amino group can also undergo alkylation, although controlling the extent of alkylation can be challenging.

Achieving chemoselectivity between the hydroxyl and amino groups is paramount. For example, acylation will likely occur preferentially at the more nucleophilic amino group. Conversely, oxidation reactions with reagents like CrO3 will selectively target the hydroxyl group. fiveable.me Protecting group strategies are often employed to temporarily block one functional group while transformations are carried out on the other, enhancing the synthetic utility of the molecule.

Table 1: Selected Functional Group Interconversions of the Hydroxyl Group

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| Secondary Alcohol (-OH) | Pyridinium chlorochromate (PCC) | Ketone (C=O) | Oxidation |

| Secondary Alcohol (-OH) | Jones' Reagent (CrO3/H2SO4) | Ketone (C=O) | Oxidation |

| Secondary Alcohol (-OH) | Thionyl chloride (SOCl2) | Chloroalkane (-Cl) | Nucleophilic Substitution |

| Secondary Alcohol (-OH) | Phosphorus tribromide (PBr3) | Bromoalkane (-Br) | Nucleophilic Substitution |

| Secondary Alcohol (-OH) | Triphenylphosphine (Ph3P) / CCl4 | Chloroalkane (-Cl) | Nucleophilic Substitution (Appel Reaction) |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidine (B6355638) Core

The piperidine ring is a saturated heterocycle and is generally stable under many reaction conditions. The ring typically adopts a chair conformation to minimize steric and torsional strain. However, under specific and often harsh conditions, the piperidine core can participate in reactions that alter its structure.

While literature specifically detailing ring-opening, contraction, or expansion reactions for 1-aminopiperidin-4-ol hydrochloride is not widely available, the general reactivity of piperidine derivatives allows for speculation on potential pathways.

Ring-Opening: Ring-opening of piperidines typically requires cleavage of a carbon-nitrogen bond. This can sometimes be achieved through methods like the von Braun reaction, which uses cyanogen (B1215507) bromide to cleave tertiary amines, or through certain reductive cleavage protocols. However, these are often challenging and require forcing conditions.

Ring-Contraction/Expansion: Rearrangement reactions that alter ring size are also known for cyclic systems. For example, a Demjanov or Tiffeneau-Demjanov type rearrangement could theoretically lead to ring contraction or expansion if a suitable intermediate, such as a primary amine adjacent to the ring or a halohydrin, is formed. These pathways are speculative for this specific compound without direct experimental evidence.

The incorporation of the 4-phenylpiperidine (B165713) pharmacophore into various structures has been a key strategy in the development of analgesic agents, highlighting the synthetic importance of the substituted piperidine core. nih.govnih.gov The stability of this core is often advantageous in medicinal chemistry, as it provides a robust scaffold for introducing diverse functional groups. nih.gov

Investigation of Reaction Pathways and Intermediate Formation under Varied Conditions

The pathway a reaction follows and the intermediates that are formed are highly dependent on the reaction conditions. For 1-aminopiperidin-4-ol, converting the C-4 hydroxyl group into a good leaving group (e.g., a chloride or tosylate) opens up possibilities for nucleophilic substitution reactions whose mechanisms can be tuned.

SN1 vs. SN2 Pathways: The substitution of a leaving group at the C-4 position can proceed through either an SN1 or SN2 mechanism. ub.edu

An SN2 reaction would be favored by the use of a strong, non-bulky nucleophile and a polar aprotic solvent. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-4 center. ub.edu

An SN1 reaction would be promoted by a polar protic solvent and a weak nucleophile. This pathway proceeds through a planar carbocation intermediate, which would lead to a racemic mixture of products (both retention and inversion of stereochemistry). ub.edu

The choice of reagent can also lead to different intermediates. For instance, in the oxidation of the C-4 alcohol with a chromium-based reagent like CrO3, the reaction proceeds through the formation of a chromate (B82759) ester intermediate. imperial.ac.uk Similarly, the conversion of the alcohol to a chloride using thionyl chloride involves an intermediate chlorosulfite ester.

The varied conditions can be summarized as follows:

Table 2: Influence of Reaction Conditions on Pathways and Intermediates

| Reaction Type | Conditions | Likely Pathway | Key Intermediate |

|---|---|---|---|

| Nucleophilic Substitution at C-4 (from -OTs) | Strong Nucleophile, Polar Aprotic Solvent (e.g., DMSO) | SN2 | Pentacoordinate transition state |

| Nucleophilic Substitution at C-4 (from -OTs) | Weak Nucleophile, Polar Protic Solvent (e.g., H2O) | SN1 | Secondary carbocation at C-4 |

| Oxidation of C-4 Alcohol | CrO3, Pyridine (B92270) | N/A | Chromate ester |

| Conversion of C-4 Alcohol to Chloride | SOCl2, Pyridine | SNi (or SN2) | Chlorosulfite ester |

Understanding these mechanistic details is crucial for predicting and controlling the outcome of reactions involving this compound, enabling its effective use as a versatile building block in organic synthesis.

Future Directions in Research on 1 Aminopiperidin 4 Ol Hydrochloride and Aminopiperidinol Chemistry

Exploration of Novel and Greener Synthetic Methodologies for Sustainability

The chemical industry's increasing focus on sustainability is driving the search for more environmentally benign and efficient synthetic routes. For aminopiperidinol chemistry, this involves moving away from processes that use hazardous reagents, generate significant waste, or require harsh conditions.

Future research will likely concentrate on several key areas. One promising approach is the adoption of flow chemistry . This technique offers superior control over reaction parameters, leading to higher yields and selectivity while minimizing energy consumption and waste. sci-hub.se The transition from batch processing to continuous flow for the synthesis of piperidine (B6355638) derivatives can dramatically improve safety and scalability. sci-hub.seacs.org Another area of focus is the use of greener solvents, with water being an ideal medium. The development of water-initiated processes, such as aqueous aza-Diels-Alder reactions for creating piperidine-based heterocycles, represents a significant step forward in sustainable synthesis. acs.orgajchem-a.com

Furthermore, the principles of atom economy are central to green chemistry. Research into catalytic systems that avoid stoichiometric reagents is critical. This includes replacing chlorine-based intermediates with direct coupling reactions, a strategy that has been successfully used to eliminate millions of pounds of chemical waste in the synthesis of other aromatic amines. epa.gov The development of recyclable, non-toxic catalysts for piperidine synthesis is also a key goal. ajchem-a.com

| Methodology | Key Advantages | Relevant Research Focus |

| Flow Chemistry | Enhanced safety, reproducibility, high selectivity, reduced energy use. sci-hub.se | Rapid, scalable synthesis of enantioenriched α-substituted piperidines. acs.org |

| Aqueous Synthesis | Eliminates hazardous organic solvents, potential for rate acceleration. acs.org | Water-catalyzed reactions through hydrogen bonding for green synthesis. ajchem-a.com |

| Waste Elimination | Reduces environmental impact, lowers disposal costs. | Nucleophilic aromatic substitution of hydrogen to replace halogenated intermediates. epa.gov |

| Organocatalysis | Avoids use of expensive and toxic metal catalysts. researchgate.net | Use of piperidine itself or its derivatives as organocatalysts. researchgate.netresearchgate.net |

Development of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization. Traditional offline analysis methods (e.g., GC, LC, NMR) can be time-consuming and may not capture the dynamics of transient or labile intermediates. acs.org The future lies in the development and implementation of advanced in-situ spectroscopic techniques for real-time monitoring.

Techniques such as mid-infrared (Mid-IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for this purpose. acs.org They allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses, providing invaluable data for kinetic modeling and endpoint determination. acs.org For instance, monitoring the disappearance of a reactant's characteristic peak or the appearance of a product's peak can provide a precise reaction profile without the need for sample extraction. acs.org

Future work will focus on refining these methods for the specific complexities of aminopiperidinol synthesis. This includes developing robust probes that can withstand various reaction conditions (e.g., temperature, pressure) and creating sophisticated data analysis models to deconvolve complex spectral data. acs.org The combination of multiple in-situ techniques, such as coupling X-ray absorption spectroscopy (XAS) with IR spectroscopy, can provide a more holistic view, correlating changes in the catalyst's bulk and surface composition with reaction activity. sci-hub.se

| Spectroscopic Technique | Information Provided | Advantages for Reaction Monitoring |

| Mid-Infrared (IR) | Vibrational modes, functional groups, molecular structure. epa.gov | High sensitivity to structural changes, well-established technique. |

| Near-Infrared (NIR) | Overtones and combination bands of vibrations. | Can use longer pathlengths, suitable for bulk material analysis. acs.org |

| Raman Spectroscopy | Vibrational and rotational modes. epa.gov | Excellent for aqueous solutions, non-destructive. epa.gov |

| X-ray Absorption (XAS) | Electronic state and local coordination of catalyst atoms. sci-hub.se | Provides insight into the catalyst's active state under process conditions. sci-hub.se |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, significantly accelerating the design-make-test-analyze (DMTA) cycle in drug discovery and chemical development. nih.govmdpi.com

For 1-Aminopiperidin-4-ol (B1590560) hydrochloride and its derivatives, AI/ML can be applied in several ways. Forward-reaction prediction models can validate potential synthetic routes, while retrosynthetic analysis tools can propose novel pathways to target molecules. nih.gov ML models, particularly graph transformer neural networks, can predict reaction outcomes, yields, and even regioselectivity by learning from 3D molecular structures. rsc.org

Expansion of Applications in New Material Science Research and Advanced Catalyst Development

While the piperidine scaffold is well-established in medicinal chemistry, its utility in other advanced fields is an area of growing interest. The unique structural and electronic properties of aminopiperidinols make them attractive building blocks for new materials and catalysts.

In material science , the piperidine ring is known to enhance properties like membrane permeability and can participate in non-covalent interactions crucial for supramolecular assembly. researchgate.net Future research could explore the incorporation of 1-Aminopiperidin-4-ol hydrochloride or its derivatives into polymers or hydrogels for biomedical applications. researchgate.net A particularly exciting frontier is the use of amino-functionalized scaffolds as organic linkers in metal-organic frameworks (MOFs) . Such MOFs can exhibit large surface areas and tailored binding sites, making them highly effective for applications like selective adsorption, as demonstrated by amino-functionalized MOFs used to capture contaminants from wastewater. nih.gov

In catalyst development , piperidine and its derivatives are already used as effective organocatalysts. researchgate.netresearchgate.net The amino and hydroxyl groups of this compound offer sites for further functionalization, allowing for the design of highly specific, chiral bifunctional catalysts. These catalysts can promote asymmetric reactions, which are critical for producing enantiopure compounds. mdpi.commdpi.com Research into peptidomimetic catalysts, which mimic the structure and function of enzymes, could leverage aminopiperidinol scaffolds to create robust and highly selective catalysts for a variety of chemical transformations. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of 1-Aminopiperidin-4-ol hydrochloride?

- Methodology : Thin-layer chromatography (TLC) with UV detection (254 nm) is a preliminary method for assessing purity, using reference standards for comparison . High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% trifluoroacetic acid) is recommended for quantitative analysis. Validate the method using International Council for Harmonisation (ICH) guidelines for precision, accuracy, and linearity .

Q. How should this compound be handled to ensure laboratory safety?

- Protocol : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles. Use fume hoods for weighing and synthesis steps. In case of skin contact, wash immediately with soap and water for ≥15 minutes . Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. What are the key steps in synthesizing this compound?

- Synthetic Route : Start with 4-piperidone as the precursor. Perform reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere (N2/Ar). Acidify with HCl to precipitate the hydrochloride salt. Purify via recrystallization in ethanol/water (3:1 v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Experimental Design : Conduct accelerated stability studies under ICH Q1A conditions (40°C/75% RH for 6 months). Monitor degradation via HPLC and characterize impurities using LC-MS. Compare results with literature data to identify discrepancies caused by synthesis routes or storage conditions .

Q. What strategies optimize reaction yields in nucleophilic substitution reactions involving this compound?

- Optimization Framework :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Catalysis : Add catalytic KI (1–5 mol%) to improve leaving-group displacement.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. How can researchers address gaps in toxicological data for this compound?

- In Silico and In Vitro Approaches :

- Predict acute toxicity using QSAR models (e.g., EPA’s TEST software).

- Conduct Ames tests (bacterial reverse mutation assay) for mutagenicity screening.

- Use human hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity (IC50) .

Methodological Challenges

Q. What techniques are suitable for characterizing the crystalline structure of this compound?

- Crystallography : Perform single-crystal X-ray diffraction (SCXRD) to determine space group and hydrogen-bonding patterns. Compare with analogous piperidine derivatives (e.g., 1-Phenylpiperidin-4-amine dihydrochloride, P21/c space group) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting point: 94–96°C) .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies?

- Assay Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.